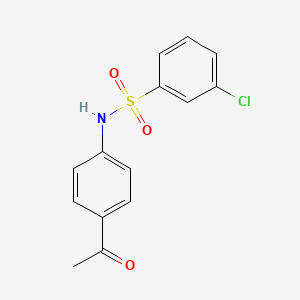

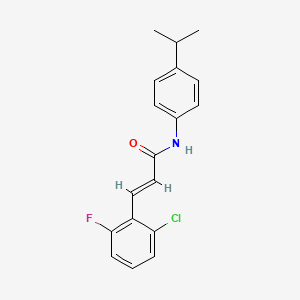

N-(4-acetylphenyl)-3-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

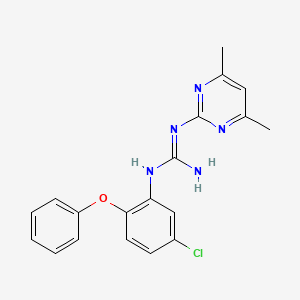

“N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C16H14ClNO4S. It has an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .

Synthesis Analysis

The synthesis of “N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” has been reported in the literature. A one-pot synthesis under base conditions has been carried out, offering several advantages such as excellent yields, short reaction times, and high purity . Another synthesis method involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” has been elucidated using various spectroscopic techniques. The molecule is in a V-shape, and the two substituted benzene rings make a dihedral angle of 84.31 (9)° .Chemical Reactions Analysis

“N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” has been involved in various chemical reactions. For instance, it has been used in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical And Chemical Properties Analysis

“N-(4-acetylphenyl)-3-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C16H14ClNO4S. It has an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .Scientific Research Applications

Sensing Applications

Boronic acids, which are increasingly utilized in diverse areas of research, interact with diols and strong Lewis bases such as fluoride or cyanide anions. This leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Antibacterial Properties

Sulfonamides, including N-(4-acetylphenyl)-3-chlorobenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 have been evaluated . All prepared compounds exhibited significant antibacterial activity against these bacteria .

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their manipulation and cell labeling . Boronic acids are also used for electrophoresis of glycated molecules .

Therapeutic Development

Boronic acids are used in the development of therapeutics . They play an active role in the treatment of many diseases and have had revolutionary effects in medical and organic chemistry .

Controlled Release of Insulin

Boronic acids have been employed in polymers for the controlled release of insulin .

Synthesis of New Chalcone Derivatives

N-(4-acetylphenyl)-3-chlorobenzenesulfonamide has been used as a substrate for the synthesis of new chalcone derivatives .

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

properties

IUPAC Name |

N-(4-acetylphenyl)-3-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-5-7-13(8-6-11)16-20(18,19)14-4-2-3-12(15)9-14/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJSKPXRGLCJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)

![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)

![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)